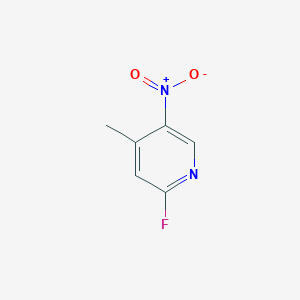

2-Fluoro-4-methyl-5-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-methyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c1-4-2-6(7)8-3-5(4)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKQWXVTBOPEMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382487 | |

| Record name | 2-Fluoro-4-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19346-47-5 | |

| Record name | 2-Fluoro-4-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-4-methyl-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical properties of 2-Fluoro-4-methyl-5-nitropyridine (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Fluoro-4-methyl-5-nitropyridine is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Its structural features, including a fluorine atom, a methyl group, and a nitro group, make it a versatile building block for the synthesis of more complex molecules. Accurate knowledge of its physical properties, such as boiling point and density, is crucial for its purification, handling, and use in chemical reactions, as well as for computational modeling and drug design.

Physicochemical Properties

General Properties of this compound

While specific experimental values for the boiling point and density of this compound are not widely reported, its fundamental molecular properties are well-established.

| Property | Value |

| CAS Number | 19346-47-5 |

| Molecular Formula | C₆H₅FN₂O₂ |

| Molecular Weight | 156.11 g/mol |

Comparative Physical Properties of Related Compounds

To provide a basis for estimation, the following table summarizes the boiling points and densities of structurally related pyridine derivatives. These compounds share some of the key functional groups with the target molecule and can offer an insight into the expected range of its physical properties.

| Compound | Structure | Boiling Point (°C) | Density (g/mL) |

| 2-Fluoro-4-methylpyridine | 160-161 | 1.078 at 25°C | |

| 2-Fluoro-4-nitropyridine | 223.1 at 760 mmHg | 1.502 | |

| 2-Fluoro-5-nitropyridine | 86-87 at 7 mmHg | 1.41 | |

| 2-Fluoro-5-methylpyridine | 155 | 1.09 at 20°C |

Experimental Protocols

For researchers seeking to determine the physical properties of this compound, the following standard laboratory procedures are recommended.

Determination of Boiling Point (Micro-method)

This method is suitable for small quantities of the substance.

Apparatus:

-

Thiele tube or melting point apparatus with a heating block

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube (e.g., ignition tube)

-

Heating oil (e.g., mineral oil or silicone oil)

-

Bunsen burner or hot plate

Procedure:

-

A small amount (a few drops) of this compound is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is then placed in a Thiele tube filled with heating oil, or into the heating block of a melting point apparatus.

-

The apparatus is heated slowly and steadily.

-

As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.

-

The heating is carefully continued until a continuous and rapid stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume (e.g., 5 or 10 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

The clean, dry pycnometer is weighed accurately on the analytical balance (m₁).

-

The pycnometer is filled with the sample liquid, this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

The filled pycnometer is placed in a constant temperature water bath (e.g., at 20°C or 25°C) for a set period to allow the liquid to reach thermal equilibrium. The volume of the liquid might change slightly, so it may be necessary to add or remove a small amount to ensure it is exactly full at the desired temperature.

-

The pycnometer is removed from the bath, dried on the outside, and weighed again (m₂).

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density at the same temperature, typically deionized water. It is then weighed again (m₃).

-

The density (ρ) of the sample is calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water

where ρ_water is the known density of water at the experimental temperature.

Logical Workflow: Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis of this compound and the subsequent determination of its physical properties.

Caption: Synthesis and physical characterization workflow for this compound.

A Technical Guide to 2-Fluoro-4-methyl-5-nitropyridine (CAS: 19346-47-5) for Advanced Research and Development

Abstract: This document provides a comprehensive technical overview of 2-Fluoro-4-methyl-5-nitropyridine, CAS number 19346-47-5. It is a critical heterocyclic organic compound utilized extensively as a pharmaceutical intermediate and a versatile building block in organic synthesis. This guide details its physicochemical properties, spectroscopic data, synthesis protocols, chemical reactivity, and key applications, with a focus on its role in drug discovery. The strategic placement of the fluorine atom and the nitro group imparts unique reactivity, making it a valuable precursor for developing complex Active Pharmaceutical Ingredients (APIs), particularly kinase inhibitors.[1][2][3] This whitepaper is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Physicochemical and Structural Data

This compound is a substituted pyridine derivative. The presence of an electron-withdrawing nitro group and a highly electronegative fluorine atom significantly influences its chemical behavior, particularly in nucleophilic substitution reactions.[3]

Table 1: General Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 19346-47-5 | [4][5][6][7] |

| IUPAC Name | This compound | [5] |

| Synonyms | 2-FLUORO-5-NITRO-4-PICOLINE; 2-FLUORO-4-METHYL-5-NITRO-PYRIDINE | [5] |

| Molecular Formula | C₆H₅FN₂O₂ | [4][5][7] |

| Molecular Weight | 156.11 g/mol | [4][7] |

| Appearance | Colorless liquid or white crystalline powder | [1][2][8] |

| Purity | Typically ≥99.0% |[2][8] |

Spectroscopic and Analytical Profile

Spectroscopic analysis is essential for confirming the structure and purity of the compound. While specific experimental spectra are proprietary to manufacturers, a predicted profile based on established principles is presented below.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

|---|---|

| ¹H NMR | δ ~8.4 (d, 1H, H-6), δ ~7.2 (d, 1H, H-3), δ ~2.6 (s, 3H, -CH₃). Chemical shifts are approximate and influenced by the solvent. |

| ¹³C NMR | δ ~160 (d, C-F), ~150 (C-NO₂), ~145 (C-CH₃), ~140 (C-6), ~115 (d, C-3), ~20 (-CH₃). |

| FT-IR (cm⁻¹) | ~3100-3000 (Aromatic C-H Stretch), ~1580 & ~1350 (Asymmetric & Symmetric N-O Stretch of NO₂), ~1250 (C-F Stretch). |

Table 3: Predicted Mass Spectrometry Data

| Adduct | m/z (Predicted) | Source |

|---|---|---|

| [M+H]⁺ | 157.04079 | [9] |

| [M+Na]⁺ | 179.02273 | [9] |

| [M-H]⁻ | 155.02623 | [9] |

| [M]⁺ | 156.03296 |[9] |

Experimental Protocol: Spectroscopic Analysis

A generalized protocol for obtaining the spectroscopic data is as follows:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[10]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Use standard pulse programs.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.[10]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Objective: To identify the functional groups present.

-

Sample Preparation: For a solid sample, create a KBr pellet. For a liquid sample, a thin film can be prepared between two NaCl or KBr plates.

-

Data Acquisition: Record a background spectrum and then the sample spectrum over a range of 4000-400 cm⁻¹.[10]

-

-

Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS), using an electron ionization (EI) or electrospray ionization (ESI) source.

-

Procedure: Introduce the sample into the ion source. For EI, bombard the sample with a 70 eV electron beam to induce ionization and fragmentation.[10] Analyze the resulting mass-to-charge ratios.

-

Synthesis and Manufacturing

The primary route for synthesizing this compound involves the regioselective nitration of a fluorinated pyridine precursor.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis by Nitration

This protocol is based on established methods for nitrating substituted pyridines.[11][12]

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid.

-

Cooling: Cool the flask in an ice-salt bath to maintain a temperature between 0°C and 5°C.

-

Addition of Precursor: Slowly add 2-fluoro-4-methylpyridine to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not rise above 5°C.

-

Addition of Nitrating Agent: Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask over 1-2 hours, maintaining the low temperature.

-

Reaction: After the addition is complete, allow the mixture to stir at low temperature for several hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice.

-

Neutralization: Neutralize the acidic solution by slowly adding a base (e.g., aqueous ammonia or sodium hydroxide solution) until the pH is approximately 7-8. A precipitate should form.

-

Extraction & Purification: Extract the product from the aqueous solution using an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved through column chromatography or distillation.

Chemical Reactivity and Applications

The utility of this compound stems from its tailored reactivity, making it a valuable intermediate in multi-step syntheses.

-

Nucleophilic Aromatic Substitution (SₙAr): The fluorine at the C2 position is activated by the electron-withdrawing nitro group, making it a good leaving group. This allows for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides) at this position.

-

Reduction of the Nitro Group: The nitro group at the C5 position can be readily reduced to an amino group using standard reducing agents (e.g., H₂ with a Pd/C catalyst, or iron in acetic acid).[11] This introduces a key functional group for further derivatization, such as amide bond formation or diazotization.

Its primary application is as a building block for APIs in the pharmaceutical industry.[2][8] The fluorinated pyridine scaffold is a common feature in many modern drugs, as the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.[3][13] Notably, nitropyridine derivatives are used as precursors for potent enzyme inhibitors, such as those targeting Janus kinase 2 (JAK2), which are relevant in oncology and inflammatory diseases.[3]

Caption: Logical workflow from starting material to a bioactive inhibitor.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated area, such as a fume hood.

Table 4: GHS Hazard Information

| Code | Hazard Statement | Source |

|---|---|---|

| H302 | Harmful if swallowed. | [4] |

| H315 | Causes skin irritation. | [4] |

| H319 | Causes serious eye irritation. | [4] |

| H335 | May cause respiratory irritation. | [4] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [4] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[4] |

-

Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound (CAS 19346-47-5) is a high-value chemical intermediate with significant applications in pharmaceutical research and development. Its unique structure provides a reactive and versatile platform for the synthesis of complex heterocyclic molecules. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in creating next-generation therapeutics.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Fluoro-5-methyl-3-nitropyridine|CAS 19346-44-2 [benchchem.com]

- 4. 19346-47-5[this compound]- Acmec Biochemical [acmec.com.cn]

- 5. pschemicals.com [pschemicals.com]

- 6. 19346-47-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. scbt.com [scbt.com]

- 8. nbinno.com [nbinno.com]

- 9. PubChemLite - this compound (C6H5FN2O2) [pubchemlite.lcsb.uni.lu]

- 10. benchchem.com [benchchem.com]

- 11. Buy 2-Fluoro-5-methyl-4-nitropyridine (EVT-13270128) [evitachem.com]

- 12. guidechem.com [guidechem.com]

- 13. pharmacyjournal.org [pharmacyjournal.org]

An In-depth Technical Guide to 2-Fluoro-4-methyl-5-nitropyridine

This technical guide provides a comprehensive overview of 2-Fluoro-4-methyl-5-nitropyridine, a key intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document details the compound's molecular properties, synthesis protocols, and its significant applications.

Core Molecular Data

This compound is a heterocyclic compound recognized for its role as a versatile building block in the synthesis of complex pharmaceutical agents.[1] Its distinct chemical structure, featuring a fluorinated and nitrated pyridine ring, provides specific reactivity that is highly valued in organic synthesis.[1]

Below is a summary of its fundamental molecular properties:

| Property | Value |

| Molecular Formula | C₆H₅FN₂O₂ |

| Molecular Weight | 156.11 g/mol |

| CAS Number | 19346-47-5 |

| Synonyms | 2-fluoro-5-nitro-4-picoline, 2-fluoro-4-methyl-5-nitro-pyridine |

Applications in Research and Development

The primary utility of this compound lies in its function as a pharmaceutical intermediate.[1] It serves as a foundational component in the multi-step synthesis of active pharmaceutical ingredients (APIs), enabling chemists to introduce specific functional groups and construct complex molecular architectures essential for therapeutic efficacy.[1] Beyond pharmaceuticals, it also finds applications in the synthesis of agrochemicals and specialty materials. The presence of the nitro group enhances its electrophilic nature, while the fluorine atom can increase stability and modulate the electronic properties of the molecule.[2] The introduction of fluorine is a common strategy in drug discovery to improve pharmacokinetic properties, enhance binding affinity, and increase metabolic stability.[3]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several routes, most commonly involving the nitration of a substituted pyridine or a halogen exchange reaction.

1. Nitration of 2-Fluoro-4-methylpyridine

A prevalent method for synthesizing this compound involves the direct nitration of 2-fluoro-4-methylpyridine. This electrophilic aromatic substitution reaction must be carefully controlled to ensure selective nitration at the C5 position.

-

Reaction Protocol:

-

A solution of 2-fluoro-4-methylpyridine is added to a cooled mixture of concentrated sulfuric acid and fuming nitric acid.

-

The reaction temperature is maintained at a low level (e.g., 0-10 °C) during the addition to manage the exothermic nature of the reaction and prevent over-nitration.

-

After the addition is complete, the reaction mixture is stirred for a specified period, allowing the nitration to proceed.

-

The mixture is then carefully poured over ice, and the resulting solution is neutralized with a base (e.g., sodium hydroxide or ammonia) to precipitate the crude product.

-

The solid product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

-

2. Halogen Exchange (Halex) Reaction

An alternative synthetic pathway involves a nucleophilic aromatic substitution (Halex) reaction, where a chloro or bromo precursor is converted to the fluoro derivative.

-

Reaction Protocol:

-

2-Chloro-4-methyl-5-nitropyridine is heated with a fluoride salt, such as potassium fluoride (KF), in a high-boiling point polar aprotic solvent like dimethylformamide (DMF) or sulfolane.

-

The reaction temperature is typically elevated (e.g., 150-200 °C) to facilitate the substitution of the chlorine atom with fluorine.

-

The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by distillation or chromatography.

-

Synthesis Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the two primary synthetic routes.

Caption: Generalized synthetic routes to this compound.

References

The Solubility Profile of 2-Fluoro-4-methyl-5-nitropyridine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Physicochemical Properties and Methodologies for a Key Pharmaceutical Intermediate

This technical guide provides a comprehensive analysis of the solubility of 2-Fluoro-4-methyl-5-nitropyridine, a pivotal intermediate in the synthesis of various pharmaceutical agents. While quantitative solubility data for this compound is not extensively documented in public literature, this document collates available qualitative information, outlines its predicted solubility based on structural analogs, and presents detailed experimental protocols for its empirical determination. This guide is intended for researchers, scientists, and professionals in the field of drug development to facilitate its effective use in synthetic chemistry, process development, and formulation.

Introduction to this compound

This compound (CAS Number: 19346-47-5) is a substituted pyridine derivative with the molecular formula C₆H₅FN₂O₂. Its structure, featuring a pyridine ring functionalized with a fluorine atom, a methyl group, and a nitro group, makes it a versatile building block in medicinal chemistry. The electron-withdrawing nature of the nitro and fluoro groups significantly influences its reactivity and physicochemical properties, including its solubility. An understanding of its solubility in aqueous and organic media is fundamental for optimizing reaction conditions, purification processes, and for any potential formulation studies.

Solubility of this compound

A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. However, based on the general properties of nitropyridines and data for structurally related compounds, a qualitative solubility profile can be established.

Most nitropyridines are described as being insoluble in water but soluble in organic solvents such as ether and carbon tetrachloride[1]. For a closely related isomer, 2-Fluoro-5-methyl-4-nitropyridine, it is reported to be soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO), with lower solubility in water[2]. Another similar compound, 2-Fluoro-5-nitropyridine, is characterized as being "slightly soluble in water"[3][4].

Based on these observations, a predicted solubility profile for this compound is presented in the table below. It is crucial to recognize that these are qualitative predictions, and experimental verification is paramount for precise applications.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Low to Slight | The presence of the polar nitro group and pyridine nitrogen may offer some interaction with water, but the overall aromatic structure and methyl group likely limit aqueous solubility. |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can engage in dipole-dipole interactions. The potential for hydrogen bonding with the pyridine nitrogen could enhance solubility. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile | High | The polar nature of these solvents is effective in solvating the polar pyridine ring and the nitro group. |

| Non-Polar | Toluene, Hexane | Low | The significant polarity imparted by the nitro and fluoro groups suggests limited solubility in non-polar hydrocarbon solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | The polarity of these solvents is intermediate, and they are often effective at dissolving a wide range of organic compounds. |

Experimental Protocols for Solubility Determination

Accurate solubility data must be determined empirically. The following section details a robust experimental protocol for the quantitative determination of the solubility of this compound. The isothermal shake-flask method is a widely accepted technique for determining equilibrium solubility.

Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Sealed vials (e.g., glass vials with PTFE-lined caps)

-

Centrifuge

-

Syringes and syringe filters (chemically compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Add a known volume or mass of the selected solvent to the vial.

-

Securely seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary time-to-equilibrium study is recommended.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to rest at the controlled temperature for a period to allow the excess solid to settle.

-

For more effective separation, centrifuge the vials at the same temperature.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a chemically compatible syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of the diluted sample using a validated HPLC method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of the saturated solution based on the dilution factor.

-

-

Data Expression:

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Visualizing Experimental and Logical Workflows

To further clarify the processes involving this compound, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Role of this compound as a pharmaceutical intermediate.

Conclusion

While quantitative solubility data for this compound remains to be fully elucidated in the public domain, this technical guide provides a foundational understanding based on its chemical properties and those of its structural analogs. The provided experimental protocol offers a standardized approach for researchers to generate the necessary empirical data to support their research and development activities. A thorough characterization of its solubility is indispensable for the successful and efficient utilization of this important pharmaceutical intermediate. It is strongly recommended that experimental validation of solubility be performed under conditions relevant to the intended application.

References

Technical Guide: Safety and Hazard Profile of 2-Fluoro-4-methyl-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential hazards associated with 2-Fluoro-4-methyl-5-nitropyridine (CAS No. 19346-47-5). Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, this guide synthesizes data from structurally similar nitropyridine derivatives to infer its likely hazard profile. All information should be used as a preliminary guide, and a comprehensive risk assessment should be conducted before handling this chemical.

Introduction

This compound is a substituted pyridine derivative with applications in medicinal chemistry and as a building block in the synthesis of novel compounds.[1] Its structure, featuring a nitro group and a fluorine atom on a pyridine ring, suggests potential biological activity and associated hazards. This guide summarizes the available safety and hazard information to promote safe handling and use in a research and development setting.

Physicochemical Properties

While specific data for this compound is limited, the properties of related compounds can provide some insight.

| Property | 2-Fluoro-5-nitropyridine | 2-Fluoro-4-methylpyridine | 2-Fluoro-5-methylpyridine | 2-Hydroxy-4-methyl-5-nitropyridine |

| Molecular Formula | C5H3FN2O2[2] | C6H6FN[1] | C6H6FN | C6H6N2O3[3] |

| Molecular Weight | 142.09 g/mol [2] | 111.12 g/mol | 111.12 g/mol | 154.12 g/mol [3] |

| Appearance | Colorless to pale yellow liquid[2] | --- | Colorless liquid[4] | Crystalline powder (Yellow to orange)[3] |

| Melting Point | 19-21 °C[2] | --- | --- | 190 °C[3] |

| Boiling Point | 79-81 °C @ 5-6 Torr[2] | 160-161 °C[5] | 158-159 °C | --- |

| Density | 1.410 g/cm³ @ 23 °C[2] | 1.078 g/mL at 25 °C[5] | 1.072 g/mL at 25 °C | 1.36 g/cm³[3] |

| Flash Point | 97.5±21.8 °C[2] | Not applicable[6] | 48.3 °C (closed cup) | 83 °C[3] |

GHS Hazard Information (Inferred)

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized approach to hazard communication. Based on data from structurally related compounds, this compound is anticipated to possess the following hazards.

GHS Classification Summary of Related Compounds

| Hazard Class | 2-Fluoro-5-nitropyridine | 2-Fluoro-4-nitropyridine | 2-Fluoro-4-methylpyridine | 2-Hydroxy-4-methyl-5-nitropyridine | 5-Fluoro-2-nitropyridine | 2-Fluoro-5-methylpyridine |

| Acute Toxicity, Oral | Category 4[7] | Category 3[8] | - | Category 4[9] | Category 4[10] | - |

| Acute Toxicity, Dermal | - | Category 3[8] | - | Category 4[9] | - | - |

| Acute Toxicity, Inhalation | - | Category 3[8] | - | Category 4[9] | Category 4[10] | - |

| Skin Corrosion/Irritation | Category 2[11] | - | Category 2[1] | Category 2[9] | Category 2[12] | Category 2 |

| Serious Eye Damage/Irritation | Category 2[11] | - | Category 2[1] | Category 2[9] | Category 2[12] | Category 2 |

| STOT - Single Exposure | Category 3 (Respiratory)[11] | - | Category 3 (Respiratory)[1] | Category 3 (Respiratory)[9] | Category 3 (Respiratory)[12] | Category 3 (Respiratory) |

| Flammable Liquids | - | - | - | - | - | Category 3 |

Signal Word: Danger or Warning

Potential GHS Pictograms:

Hazard and Precautionary Statements

Based on the classifications of related compounds, the following H and P statements are likely applicable.

| Type | Code | Statement |

| Hazard | H301/H302 | Toxic/Harmful if swallowed.[7][8] |

| H311/H312 | Toxic/Harmful in contact with skin.[8][9] | |

| H331/H332 | Toxic/Harmful if inhaled.[8][9] | |

| H315 | Causes skin irritation.[11] | |

| H319 | Causes serious eye irritation.[11] | |

| H335 | May cause respiratory irritation.[11] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[13] |

| P270 | Do not eat, drink or smoke when using this product.[9] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[9] | |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[14] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[3] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | |

| P405 | Store locked up.[14] | |

| P501 | Dispose of contents/container to an approved waste disposal plant.[1] |

Experimental Protocols

Detailed experimental protocols for the GHS classification of this compound are not publicly available. The classification of a novel chemical substance generally follows a systematic approach as outlined by the GHS.[15]

References

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. labproinc.com [labproinc.com]

- 5. 2-Fluoro-4-methylpyridine | CAS#:461-87-0 | Chemsrc [chemsrc.com]

- 6. 2-Hydroxy-4-methyl-5-nitropyridine 98 21901-41-7 [sigmaaldrich.com]

- 7. 2-Fluoro-5-nitropyridine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. chemical-label.com [chemical-label.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. 5-Fluoro-2-nitropyridine | 779345-37-8 [sigmaaldrich.com]

- 11. 2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 779345-37-8|5-Fluoro-2-nitropyridine|BLD Pharm [bldpharm.com]

- 13. file1.lookchem.com [file1.lookchem.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. era-environmental.com [era-environmental.com]

Safe Handling and Storage of 2-Fluoro-4-methyl-5-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safe handling, storage, and emergency procedures for 2-Fluoro-4-methyl-5-nitropyridine (CAS No: 19346-47-5). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document compiles available data and supplements it with information from structurally similar compounds, such as other fluorinated and nitrated pyridines. This information should be used as a comprehensive safety reference in laboratory and research settings.

Chemical and Physical Properties

This compound is a substituted pyridine derivative.[1] Its physical and chemical properties are summarized below. Data for closely related compounds are included for a comparative understanding of its expected characteristics.

| Property | This compound | 2-Fluoro-5-nitropyridine (Related Compound) | 2-Fluoro-5-methylpyridine (Related Compound) |

| CAS Number | 19346-47-5[2] | 456-24-6[3] | 2369-19-9[4] |

| Molecular Formula | C₆H₅FN₂O₂[2] | C₅H₃FN₂O₂[5] | C₆H₇FN |

| Molecular Weight | 156.11 g/mol [2] | 142.09 g/mol [5] | 112.12 g/mol |

| Appearance | Not specified; likely a solid | Colorless to light yellow liquid[3] | Not specified |

| Melting Point | Not specified | 17 - 21 °C[3] | Not specified |

| Boiling Point | 254.7±35.0 °C (Predicted)[1] | 86-87 °C @ 7 mmHg[6] | Not specified |

| Flash Point | 107.8±25.9 °C (Predicted)[1] | No information available[3] | Not specified |

| Density | 1.357±0.06 g/cm³ (Predicted)[1] | Not specified | Not specified |

| Solubility | Not specified | Slightly soluble in water.[6] | Not specified |

Hazard Identification and Precautionary Measures

GHS Hazard Classification (Anticipated, based on related compounds):

-

Acute Toxicity, Oral (Category 4)[3]

-

Skin Corrosion/Irritation (Category 2)[3]

-

Serious Eye Damage/Eye Irritation (Category 2)[3]

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory system[3]

Precautionary Statements:

-

Prevention: Wash hands and any exposed skin thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.[3] Wear protective gloves, protective clothing, eye protection, and face protection.[3] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3] Use only outdoors or in a well-ventilated area.[3]

-

Response: For detailed first aid measures, refer to Section 4.

-

Storage: Store in a well-ventilated place.[3] Keep the container tightly closed.[3]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[3]

Experimental Protocols: Safe Handling and Use

Adherence to strict laboratory protocols is essential when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Caption: Required Personal Protective Equipment workflow before handling the chemical.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[8] A chemical fume hood is strongly recommended to minimize inhalation exposure.

-

Eye Wash and Safety Shower: An emergency eyewash station and safety shower should be readily accessible in the immediate vicinity of any potential exposure.[8]

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[9]

-

Wash hands thoroughly before breaks and at the end of the workday.

-

Do not eat, drink, or smoke in areas where the chemical is handled.[10]

First Aid Measures

In the event of exposure, immediate action is critical. The following procedures are based on guidelines for similar nitropyridine compounds.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[3] If not breathing, give artificial respiration.[3] Call a poison center or doctor if you feel unwell.[3] |

| Skin Contact | Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs, get medical advice/attention.[3] Wash contaminated clothing before reuse.[3] |

| Eye Contact | Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do.[3] Continue rinsing for at least 15 minutes.[3] If eye irritation persists, get medical advice/attention.[3] |

| Ingestion | Rinse mouth.[3] Do NOT induce vomiting.[9] Call a poison center or doctor if you feel unwell.[3] |

Storage and Incompatibility

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous reactions.

-

Storage Conditions: Store in a cool, dry, and well-ventilated place.[8] Keep the container tightly closed when not in use.[8] One supplier suggests storage at room temperature.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[3]

-

Hazardous Decomposition Products: In the event of a fire, hazardous decomposition products may include carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[3]

Spill and Leak Procedures

A clear and practiced spill response plan is essential.

Minor Spill Cleanup Protocol

For small spills that do not pose an immediate significant risk.

Caption: Step-by-step workflow for cleaning up a minor chemical spill.

Major Spill Response

In the event of a large spill or a spill in a poorly ventilated area:

-

Evacuate the area immediately.

-

Alert others in the vicinity and activate the fire alarm if necessary.

-

Close doors to the affected area.

-

Contact your institution's emergency response team or local emergency services.

-

Do not attempt to clean up a major spill without proper training and equipment.

Disposal Considerations

All waste containing this compound, including contaminated absorbent materials and PPE, must be treated as hazardous waste.[10]

-

Collect waste in a clearly labeled, sealed, and appropriate container.

-

Dispose of the waste in accordance with all local, regional, and national regulations.[10] Do not dispose of it down the drain.

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users consult with their institution's safety office, review all available safety literature, and conduct a thorough risk assessment before beginning any work with this compound.

References

- 1. chemical-label.com [chemical-label.com]

- 2. calpaclab.com [calpaclab.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. 2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Fluoro-5-nitropyridine | 456-24-6 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

predicted 1H NMR and 13C NMR spectra for 2-Fluoro-4-methyl-5-nitropyridine

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-Fluoro-4-methyl-5-nitropyridine

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound this compound. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents a predicted spectral analysis based on established NMR principles, computational prediction tools, and data from structurally analogous compounds. A comprehensive experimental protocol for acquiring NMR spectra is also provided for researchers who wish to perform their own analysis.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are derived from an analysis of substituent effects on the pyridine ring system, taking into account the electronic influence of the fluoro, methyl, and nitro groups.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.2 - 8.4 | d | ~3-4 (⁴JH-F) |

| H-6 | 8.8 - 9.0 | s | - |

| -CH₃ | 2.6 - 2.8 | s | - |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) | Coupling Constant (J, Hz) |

| C-2 | 160 - 165 | d | ~240-260 (¹JC-F) |

| C-3 | 120 - 125 | d | ~15-20 (²JC-F) |

| C-4 | 145 - 150 | d | ~5-10 (³JC-F) |

| C-5 | 135 - 140 | s | - |

| C-6 | 150 - 155 | s | - |

| -CH₃ | 18 - 22 | s | - |

Experimental Protocols

This section outlines a standard protocol for the preparation and analysis of a this compound sample for NMR spectroscopy.

I. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound into a clean, dry vial.

-

Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), to the vial. CDCl₃ is a common choice for many organic molecules.

-

Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample. Sonication can be used to aid dissolution if necessary.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

II. NMR Data Acquisition

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for both ¹H and ¹³C nuclei. Lock the spectrometer on the deuterium signal of the solvent (CDCl₃). Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.[1]

-

¹H NMR Acquisition Parameters:

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').[1]

-

Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.[1]

-

Acquisition Time: 1-2 seconds.[1]

-

Relaxation Delay: 2-5 seconds.[1]

-

Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.[1]

-

Temperature: 298 K.[1]

-

III. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase correct the resulting spectra.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum.

Visualization of NMR Prediction and Analysis Workflow

The following diagram illustrates the logical steps involved in the prediction and experimental verification of NMR spectra for a given chemical structure.

This comprehensive guide provides a robust starting point for researchers working with this compound. The predicted NMR data, coupled with the detailed experimental protocol, will facilitate the identification and characterization of this compound in various research and development settings.

References

The Pivotal Role of Nitropyridines in Modern Medicinal Chemistry and Drug Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structural motif" due to its presence in a significant portion of FDA-approved drugs.[1][2][3] Among its many derivatives, nitropyridines have emerged as exceptionally versatile building blocks and bioactive molecules in their own right. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, activating it for various chemical transformations and often playing a crucial role in the molecule's interaction with biological targets.[4] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of nitropyridines, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Synthetic Strategies: Forging the Core of Bioactivity

Nitropyridines serve as readily available precursors for a vast array of complex heterocyclic systems.[1][2][3] Their synthesis is primarily achieved through the nitration of pyridine rings or by utilizing pre-functionalized nitropyridines for further elaboration.

Experimental Protocol: Synthesis of 2-Chloro-5-nitropyridine

A common and crucial intermediate in the synthesis of many bioactive compounds is 2-chloro-5-nitropyridine. The following protocol outlines its preparation from 2-hydroxy-5-nitropyridine.

Materials:

-

2-hydroxy-5-nitropyridine

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

Ice water

-

40 wt% aqueous sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

500 mL four-necked flask with thermometer, stirrer, and reflux condenser

Procedure:

-

In the 500 mL four-necked flask, combine 50 g of phosphorus oxychloride, 14.0 g (0.1 mole) of 2-hydroxy-5-nitropyridine, and 25.0 g (0.12 mole) of phosphorus pentachloride.

-

Stir the mixture and heat it to 100-105°C for 5 hours.

-

After the reaction is complete, recover the excess phosphorus oxychloride by distillation under reduced pressure.

-

Slowly and carefully pour the residue into 120 g of ice water while stirring.

-

Neutralize the mixture to a pH of 8-9 by adding a 40 wt% aqueous sodium hydroxide solution.

-

Separate the organic and aqueous layers. Extract the aqueous layer three times with 60 g portions of dichloromethane.

-

Combine all the organic phases and wash with 20 g of saturated brine.

-

Dry the organic layer with 2.0 g of anhydrous sodium sulfate.

-

Distill off the dichloromethane to recover the solvent.

-

Dry the resulting solid to obtain 2-chloro-5-nitropyridine. The expected yield is approximately 15.1 g (95.3%).

Diverse Biological Activities and Therapeutic Applications

Nitropyridine derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug development in various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[1][2]

Anticancer Activity

Nitropyridines have shown significant potential as anticancer agents through various mechanisms of action.

-

Kinase Inhibition: A prominent application of nitropyridines is in the development of kinase inhibitors. They have been successfully utilized to synthesize potent inhibitors of Janus kinase 2 (JAK2), Glycogen Synthase Kinase-3 (GSK3), Rho-associated coiled-coil containing protein kinases (ROCK), and Aurora kinases, all of which are crucial targets in cancer therapy.[1][5]

-

Microtubule Targeting: Certain 3-nitropyridine analogues have been identified as a novel class of microtubule-targeting agents. These compounds inhibit tubulin polymerization by binding to the colchicine site, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells.

-

Other Anticancer Mechanisms: Nitropyridines have also been shown to inhibit cytosolic thioredoxin reductase 1, an enzyme implicated in cancer progression.[1] Additionally, some derivatives have demonstrated cytotoxicity against a range of cancer cell lines.

Anti-inflammatory and Other Activities

Beyond cancer, nitropyridines have been explored for their anti-inflammatory, neuroprotective, and antimicrobial properties. For instance, certain derivatives have shown inhibitory activity against phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade. Others have been investigated as urease inhibitors for the potential treatment of gastric diseases.

Quantitative Data on Biological Activity

The following tables summarize the in vitro activity of various nitropyridine derivatives against different biological targets and cancer cell lines.

Table 1: Anticancer Activity of Nitropyridine Derivatives against Various Cancer Cell Lines

| Compound/Derivative Class | Cell Line | IC₅₀ (µM) | Reference |

| Nitropyridine linked 4-arylidenethiazolidin-4-one (35a, R = OMe) | MCF-7 (Breast) | 6.41 | [1] |

| Nitropyridine linked 4-arylidenethiazolidin-4-one (35d, R = piperidine) | HepG2 (Liver) | 7.63 | [1] |

| Pyridine-urea derivative (8b) | NCI 58 cell line panel | Mean Growth Inhibition = 43% | |

| Pyridine-urea derivative (8e) | NCI 58 cell line panel | Mean Growth Inhibition = 49% | |

| N-methylpyridinium salt (MNP) | HL60 (Leukemia) | 24.3 | |

| N-methylpyridinium salt (MNP) | HL60/MX2 (Resistant Leukemia) | 20.5 | |

| Naphthyridine derivative (16) | HeLa (Cervical) | 0.7 | [6] |

| Naphthyridine derivative (16) | HL-60 (Leukemia) | 0.1 | [6] |

| Naphthyridine derivative (16) | PC-3 (Prostate) | 5.1 | [6] |

Table 2: Kinase Inhibitory Activity of Nitropyridine Derivatives

| Compound/Derivative Class | Kinase Target | IC₅₀ | Reference |

| 2,4-dichlorophenyl substituted GSK3 inhibitor (10) | GSK3 | 8 nM | [4] |

| Pyridine-urea derivative (8b) | VEGFR-2 | 5.0 ± 1.91 µM | [7] |

| Pyridine-urea derivative (8e) | VEGFR-2 | 3.93 ± 0.73 µM | [7] |

| Phenyl-piperazine substituted SL10 | JAK2 | 12.7 ± 0.15 nM | [8] |

| Pyrimidinyl-piperazine substituted SL35 | JAK2 | 21.7 ± 0.2 nM | [8] |

| Pan-Aurora inhibitor (Compound 1) | Aurora A | 370 nM (IC₅₀) | |

| Pan-Aurora inhibitor (Compound 1) | Aurora B | - | |

| Pan-Aurora inhibitor (Compound 1) | Aurora C | - |

Table 3: Anti-inflammatory and Other Biological Activities of Nitropyridine Derivatives

| Compound/Derivative Class | Target/Assay | IC₅₀ (µM) | Reference |

| 3-Nitropyridylpiperazine derivative (19) | Jack Bean Urease | ~2.0 - 2.3 | |

| 5-nitropyridin-2-yl derivative of 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione | Chymotrypsin | 8.67 ± 0.1 | |

| 5-nitropyridin-2-yl derivative of 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione | Urease | 29.21 ± 0.98 | |

| Pyridine derivative (7a) | Nitric Oxide (NO) inhibition in LPS-stimulated RAW macrophages | 76.6 | |

| Pyridine derivative (7f) | Nitric Oxide (NO) inhibition in LPS-stimulated RAW macrophages | 96.8 |

Key Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by nitropyridine-based drugs is crucial for rational drug design and development.

ROCK Signaling Pathway

The Rho-associated kinase (ROCK) signaling pathway is a key regulator of the actin cytoskeleton and is implicated in cell adhesion, migration, and proliferation. Its overactivation is associated with various diseases, including cancer.

Caption: The ROCK signaling pathway and the inhibitory action of nitropyridine-based compounds.

Aurora Kinase Signaling in Mitosis

Aurora kinases (A, B, and C) are serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.

Caption: Role of Aurora kinases in mitosis and their inhibition by nitropyridine derivatives.

Experimental Workflows and Logical Relationships

A systematic approach is essential for the discovery and development of novel nitropyridine-based drug candidates.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of nitropyridine derivatives in a drug discovery program.

Caption: A generalized workflow for the discovery of nitropyridine-based drug candidates.

Structure-Activity Relationship (SAR) of Nitropyridine Derivatives

The biological activity of nitropyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring. The following diagram illustrates some general SAR principles observed for this class of compounds.

Caption: Generalized structure-activity relationships for nitropyridine derivatives.

Conclusion

Nitropyridines represent a dynamic and fruitful area of research in medicinal chemistry. Their synthetic accessibility, coupled with the diverse range of biological activities they exhibit, ensures their continued importance in the quest for novel therapeutics. The electron-withdrawing nitro group not only facilitates the synthesis of complex molecular architectures but also plays a key role in the pharmacodynamics of these compounds. As our understanding of the underlying biology of diseases deepens, the strategic application of the nitropyridine scaffold will undoubtedly lead to the discovery of next-generation drugs with improved efficacy and safety profiles. This guide has provided a foundational overview, and it is the continued exploration by researchers and scientists that will unlock the full therapeutic potential of this remarkable class of molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. [PDF] METHODS OF NITROPYRIDINE SYNTHESIS | Semantic Scholar [semanticscholar.org]

- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-Fluoro-4-methyl-5-nitropyridine for Research Professionals

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals on the Procurement, Properties, and Applications of 2-Fluoro-4-methyl-5-nitropyridine.

This technical guide provides a comprehensive overview of this compound (CAS No. 19346-47-5), a key building block in medicinal chemistry and organic synthesis. This document details commercially available sources, key chemical properties, and insights into its applications, particularly for professionals in research and drug development.

Commercial Availability for Research

This compound is available from a range of chemical suppliers catering to the research and development sector. These suppliers offer various purities and quantities, and it is crucial to select a vendor that meets the specific requirements of your experimental work. The following table summarizes key information for several commercial suppliers.

| Supplier Name | Purity | Available Quantities | Notes |

| Santa Cruz Biotechnology | - | Inquire | For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.[1] |

| CP Lab Safety | min 97% | 100 grams | For professional manufacturing, research laboratories and industrial or commercial usage only. Not for medical or consumer use.[2] |

| Thermo Scientific Chemicals | 98% | 5 grams | Originally part of the Alfa Aesar product portfolio.[3] |

| BLD Pharm | - | Inquire | Provides NMR, HPLC, LC-MS, UPLC data.[4] |

| EvitaChem | - | Inquire | For non-human research only. Not for therapeutic or veterinary use.[5] |

| Chinachemnet | - | Inquire | Connects with various Chinese manufacturers and suppliers.[6] |

| Echemi | Industrial Grade/98%, 99% | Inquire | A global chemical trading platform with multiple suppliers.[7] |

| ChemicalBook | 98%, 99% | Varies | A chemical database that lists multiple suppliers.[8][9] |

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 19346-47-5 | [1][2] |

| Molecular Formula | C6H5FN2O2 | [1][2][5] |

| Molecular Weight | 156.11 g/mol | [1][5] |

| Appearance | Colorless liquid | [10] |

| Purity | ≥99.0% | [10] |

| Storage | Room temperature, under inert gas, away from moisture and oxidizing agents. | [2][3] |

Synthesis and Chemical Reactivity

This compound is a versatile intermediate in organic synthesis. Its reactivity is governed by the pyridine ring and its functional groups.

Synthesis Pathways

The synthesis of this compound and related fluorinated pyridine compounds can be achieved through several methods. One common approach involves the nitration of a corresponding fluoromethylpyridine precursor. Another strategy is the fluorination of a suitable pyridine derivative.

A general workflow for the synthesis of fluoropyridine compounds can involve a multi-step process, as illustrated in the diagram below. This often begins with an aminopyridine which undergoes bromination and a modified Balz-Schiemann reaction for fluorination. Alternatively, a nitropyridine compound can be brominated, followed by denitration and fluorination.[11]

Caption: General synthetic routes to fluoropyridine compounds.

Key Chemical Reactions

The nitro group of this compound can undergo reduction to an amino group, opening up a wide range of subsequent derivatization reactions. The fluorine atom can also be displaced by nucleophiles, allowing for the introduction of various functional groups.

Applications in Research and Drug Discovery

This compound serves as a crucial building block for the synthesis of more complex molecules with potential biological activity. Its structural motifs are found in compounds being investigated for various therapeutic areas.

Role as a Pharmaceutical Intermediate

This compound is extensively used as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients (APIs).[10] The presence of the fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets.

Experimental Example: Synthesis of a Furan Derivative

To illustrate the utility of related fluoronitroanilines as precursors in synthesis, the following experimental protocol describes the preparation of Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, a compound investigated for its potential antimycobacterial properties.[12]

Experimental Protocol: Modified Meerwein Arylation [12]

-

Diazonium Salt Formation:

-

Dissolve 2-fluoro-4-nitroaniline (500 mg, 3.2 mmol) in 5 mL of 6 M HCl.

-

Cool the solution to 0 °C in an ice bath.

-

Add an aqueous solution of NaNO2 (83 mg, 1.2 mmol) while maintaining the temperature between 0–5 °C.

-

-

Meerwein Arylation:

-

Prepare a solution of methyl furan-2-carboxylate (378 mg, 3.0 mmol, 320 μL) and CuCl2 (29 mg, 0.214 mmol) in acetone (1.88 mL).

-

Add this solution dropwise under stirring to the diazonium salt solution.

-

Maintain the reaction temperature in the range of 20–30 °C.

-

The following diagram outlines the workflow for this synthesis.

Caption: Workflow for the synthesis of a furan derivative.

Conclusion

This compound is a valuable and versatile chemical intermediate for the research and pharmaceutical industries. Its commercial availability from multiple suppliers, coupled with its favorable chemical properties, makes it a readily accessible building block for the synthesis of novel compounds. A thorough understanding of its handling, reactivity, and synthetic applications is crucial for its effective utilization in the laboratory. This guide provides a foundational resource for researchers to procure and employ this compound in their scientific endeavors.

References

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 2-Fluoro-5-nitropyridine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 19346-47-5|this compound|BLD Pharm [bldpharm.com]

- 5. Buy 2-Fluoro-5-methyl-4-nitropyridine (EVT-13270128) [evitachem.com]

- 6. This compound, China this compound Manufacturers, China this compound Suppliers [chinachemnet.com]

- 7. echemi.com [echemi.com]

- 8. 2-Fluoro-5-nitropyridine | 456-24-6 [chemicalbook.com]

- 9. This compound | 19346-47-5 [m.chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Nitration of 2-Fluoro-4-methylpyridine with Nitric Acid/Sulfuric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of pyridine rings is a cornerstone of heterocyclic chemistry, providing essential intermediates for the development of pharmaceuticals and other fine chemicals. 2-Fluoro-4-methylpyridine is a valuable starting material, and its nitration opens pathways to a variety of functionalized derivatives. This document provides a detailed protocol for the nitration of 2-fluoro-4-methylpyridine using a standard mixed acid approach with nitric acid and sulfuric acid. The reaction yields a mixture of isomers, primarily 2-fluoro-4-methyl-3-nitropyridine and 2-fluoro-4-methyl-5-nitropyridine. The regioselectivity is influenced by the directing effects of the fluoro and methyl substituents on the pyridine ring. Careful control of reaction conditions, particularly temperature, is crucial for achieving optimal yields and selectivity.[1][2]

Predicted Regioselectivity

The substitution pattern on the pyridine ring dictates the position of electrophilic nitration. The fluorine atom at the 2-position is an ortho, para-director, while the methyl group at the 4-position is also an ortho, para-director. Therefore, electrophilic attack is directed to the positions ortho and para to these substituents. This leads to the formation of two primary isomers:

-

2-Fluoro-4-methyl-3-nitropyridine : Nitration at the 3-position is directed by both the 2-fluoro and 4-methyl groups.

-

This compound : Nitration at the 5-position is also directed by both substituents.

The precise ratio of these isomers can be influenced by the specific reaction conditions employed.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 2-Fluoro-4-methylpyridine | |

| Reagents | Fuming Nitric Acid, Concentrated Sulfuric Acid | [3][4] |

| Primary Products | 2-Fluoro-4-methyl-3-nitropyridine, this compound | [1][2] |

| Reaction Temperature | Initial cooling to 0-5 °C, followed by warming and heating to 60-95 °C | Based on analogous procedures[3][4] |

| Reaction Time | Approximately 2-4 hours | Based on analogous procedures[3] |

| Work-up | Quenching on ice, neutralization, and extraction | Standard procedure |

Experimental Protocol

This protocol is based on established methods for the nitration of substituted pyridines.[3][4]

Materials:

-

2-Fluoro-4-methylpyridine

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (≥90%)

-

Crushed Ice

-

Saturated Sodium Bicarbonate solution

-

Dichloromethane (or Ethyl Acetate)

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Thermometer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C with stirring.

-

Addition of Starting Material: Slowly add 2-fluoro-4-methylpyridine to the cold sulfuric acid. Maintain the temperature below 10 °C during the addition.

-

Preparation of Nitrating Mixture: In a separate beaker or flask, carefully prepare the nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid. This should be done in an ice bath with caution as the mixing is exothermic.

-

Nitration Reaction: Slowly add the prepared nitrating mixture to the solution of 2-fluoro-4-methylpyridine in sulfuric acid using a dropping funnel. The temperature of the reaction mixture should be carefully maintained between 0-5 °C throughout the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes. Then, remove the ice bath and allow the mixture to slowly warm to room temperature. Subsequently, heat the mixture to 60-95 °C and maintain this temperature for 2-3 hours to ensure the reaction goes to completion.[3]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a generous amount of crushed ice in a large beaker with stirring.

-

Neutralization: Slowly and carefully neutralize the acidic solution by adding a saturated solution of sodium bicarbonate portion-wise until the pH is approximately 7-8. Be cautious as this will result in significant gas evolution.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture of nitrated isomers.

-

Purification: The individual isomers can be separated and purified using column chromatography on silica gel.

Mandatory Visualization

Caption: Experimental workflow for the nitration of 2-fluoro-4-methylpyridine.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 2-Fluoro-4-methyl-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a powerful and widely utilized reaction in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This class of reactions enables the functionalization of electron-deficient aromatic rings. The substrate, 2-Fluoro-4-methyl-5-nitropyridine, is a highly activated system for SNAr reactions. The presence of a strongly electron-withdrawing nitro group and the activating effect of the pyridine nitrogen atom make the 2-position, bearing the fluorine atom, highly susceptible to nucleophilic attack. Fluorine is an excellent leaving group in SNAr reactions, not because of a weak C-F bond, but because its high electronegativity strongly polarizes the carbon atom, facilitating the initial nucleophilic attack which is the rate-determining step.[1]

These application notes provide a detailed overview of the mechanism, reactivity, and synthetic utility of SNAr reactions on this compound, along with detailed protocols for reactions with various classes of nucleophiles.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the 2-position of the pyridine ring. This step is typically the rate-determining step of the reaction. The attack results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.

-

Stabilization of the Meisenheimer Complex: The negative charge of the Meisenheimer complex is stabilized by resonance, with the electron-withdrawing nitro group at the 5-position and the ring nitrogen atom playing a crucial role in delocalizing the charge. This stabilization lowers the activation energy of the initial attack.

-

Leaving Group Departure: The aromaticity of the pyridine ring is restored by the expulsion of the fluoride ion, which is a good leaving group in this context, yielding the substituted product.

The general mechanism is depicted in the diagram below.

Caption: General mechanism of the SNAr reaction on this compound.

Data Presentation: Representative Reaction Conditions

While specific quantitative data for this compound is not extensively available in the literature, the following tables summarize typical reaction conditions and expected yields for SNAr reactions on analogous fluoronitropyridine and fluoronitrobenzene substrates. These conditions provide a strong starting point for the optimization of reactions with this compound.

Table 1: Reaction with Amine Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Morpholine | K₂CO₃ | DMSO | 80 - 100 | 2 - 6 | > 90 |

| Piperidine | Et₃N | DMF | 50 - 80 | 3 - 8 | > 90 |

| Aniline | K₂CO₃ | DMF | 100 - 120 | 6 - 12 | 85 - 95 |

| Benzylamine | Et₃N | ACN | 80 | 4 - 10 | 80 - 95 |

Table 2: Reaction with Thiol Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Thiophenol | K₂CO₃ | DMF | 60 - 80 | 1 - 3 | > 90 |

| Benzyl Mercaptan | NaH | THF | 25 - 50 | 2 - 5 | > 85 |

| Ethanethiol | NaOEt | EtOH | 25 | 1 - 2 | > 90 |

Table 3: Reaction with Oxygen Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Sodium Methoxide | - | MeOH | 25 - 60 | 1 - 4 | > 90 |

| Phenol | K₂CO₃ | DMF | 100 - 120 | 8 - 16 | 70 - 85 |

| Benzyl Alcohol | NaH | THF | 60 | 6 - 12 | 75 - 90 |

Experimental Protocols

The following are detailed, representative protocols for conducting SNAr reactions on this compound.

Protocol 1: Reaction with a Secondary Amine (Morpholine)

Materials:

-

This compound

-

Morpholine

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous DMSO.

-

Add morpholine (1.2 eq) to the solution, followed by the addition of anhydrous potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield the pure 2-(morpholin-4-yl)-4-methyl-5-nitropyridine.

Protocol 2: Reaction with a Thiol (Thiophenol)

Materials:

-

This compound

-

Thiophenol

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask under an inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF.

-

Add thiophenol (1.1 eq) to the solution, followed by the addition of anhydrous potassium carbonate (1.5 eq).

-

Stir the reaction mixture at 60-80 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent in vacuo and purify the residue by flash chromatography to yield 4-methyl-5-nitro-2-(phenylthio)pyridine.

Protocol 3: Reaction with an Alkoxide (Sodium Methoxide)

Materials:

-

This compound

-

Sodium Methoxide (solid or as a solution in methanol)

-

Methanol (MeOH), anhydrous

-

Ethyl acetate (EtOAc)

-